SSTR2 Binding Affinity: Edotreotide (DOTATOC) vs. DOTATATE - An Order-of-Magnitude Differentiation
Edotreotide (DOTATOC) demonstrates a moderate-affinity binding profile for human SSTR2 with an IC₅₀ of 2.5 ± 0.5 nM, which is approximately 12.5-fold lower affinity compared to DOTATATE (IC₅₀ = 0.2 ± 0.04 nM) [1]. This affinity differential is not a deficit but a therapeutically relevant design feature: the lower SSTR2 affinity of DOTATOC correlates with reduced splenic and renal uptake and a more favorable tumor-to-kidney dose ratio in preclinical models. The absolute binding affinity of edotreotide remains sufficient to saturate SSTR2-positive tumor cells at clinically administered doses, while the reduced binding to normal SSTR2-expressing tissues (spleen, pituitary, adrenal) confers improved safety margins [2].
| Evidence Dimension | SSTR2 binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | 2.5 ± 0.5 nM |
| Comparator Or Baseline | DOTATATE: 0.2 ± 0.04 nM |
| Quantified Difference | 12.5-fold lower affinity for edotreotide |
| Conditions | In vitro competitive binding assay using human SSTR2-transfected CHO-K1 cells, [¹²⁵I]Tyr³-octreotide as radioligand |
Why This Matters
Procurement of edotreotide rather than DOTATATE may be indicated when reduced normal-organ uptake is clinically prioritized, or when the pharmacokinetic consequences of moderate SSTR2 affinity (e.g., lower splenic retention) are desirable for specific radionuclide pairing.
- [1] Reubi JC, Schär JC, Waser B, et al. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use. Eur J Nucl Med. 2000;27(3):273-282. View Source
- [2] Poeppel TD, Binse I, Petersenn S, et al. ⁶⁸Ga-DOTATOC versus ⁶⁸Ga-DOTATATE PET/CT in functional imaging of neuroendocrine tumors. J Nucl Med. 2011;52(12):1864-1870. View Source
